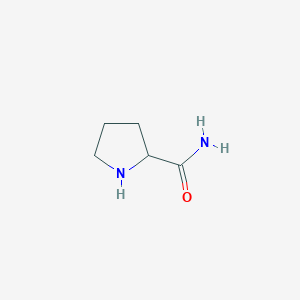

Pyrrolidine-2-carboxamide

Vue d'ensemble

Description

Pyrrolidine-2-carboxamide is a compound with the molecular formula C5H10N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It has been used in the development of compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidin-5-one-2-carboxamides has been developed via a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes followed by regioselective cyclization of the resultant N-substituted-2-allenamides with KO t-Bu at room temperature .Molecular Structure Analysis

The molecular structure of this compound shows an S configuration, in which the pyrrolidinone ring is twisted with respect to the phenyl plane, making a dihedral angle of 70.73° . In the crystal, molecules are linked by N—H⋯O hydrogen bonds, building up a layer parallel to (001) .Chemical Reactions Analysis

Pyrrolidine derivatives have been used in various chemical reactions. For instance, they have been used in the Michael addition, which was achieved with the most hindered catalyst (S)-N-tritylthis compound .Physical and Chemical Properties Analysis

This compound has a molecular weight of 114.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 114.079312947 g/mol .Applications De Recherche Scientifique

- Les dérivés de la pyrrolidine, tels que les pyrrolizines, la pyrrolidine-2-one, les pyrrolidine-2,5-diones et le prolinol, ont été étudiés pour leur bioactivité .

- De nouveaux dérivés de pyrrolidine-carboxamide ont été développés et testés pour leur activité anti-proliférative contre des lignées de cellules cancéreuses .

- Par exemple, le (S)-N-tritylpyrrolidine-2-carboxamide a été utilisé comme catalyseur pour des additions de Michael efficaces .

- Par exemple, les dérivés de cis-3,4-diphénylpyrrolidine agissent comme des agonistes inverses du récepteur orphelin lié à l'acide rétinoïque γ (RORγt), impliqué dans les maladies auto-immunes .

Découverte de médicaments et chimie médicinale

Recherche anti-cancéreuse

Synthèse asymétrique

Troubles neurologiques et récepteurs

Organocatalyse et stratégies de synthèse

Mécanisme D'action

Target of Action

Pyrrolidine-2-carboxamide is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases Pyrrolidine derivatives have been reported to exhibit activity against various targets, including ck1γ and ck1ε .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with a variety of enzymes and proteins . This interaction can inhibit the activity of these enzymes and proteins, leading to the therapeutic effects of the compounds .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The physicochemical parameters of pyrrolidine and its derivatives have been studied, which could provide insights into their pharmacokinetic properties .

Result of Action

Pyrrolidine derivatives have been reported to exhibit nanomolar activity against certain targets, suggesting potent biological effects . Moreover, some pyrrolidine derivatives have shown potent antitumor activity, suggesting potential applications in cancer therapy .

Action Environment

The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates, indicating that the molecular environment could influence the compound’s action .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pyrrolidine-2-carboxamide has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to exhibit inhibitory activity towards dipeptidyl peptidase-4 (DPP4), a serine exopeptidase . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes. For example, it has been suggested to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to certain enzymes, potentially leading to their inhibition or activation . Additionally, it may induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973828 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>17.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834771 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58274-20-7 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

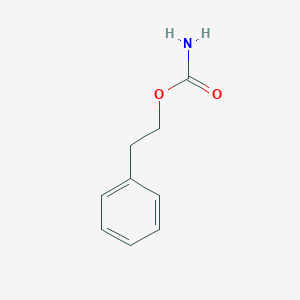

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

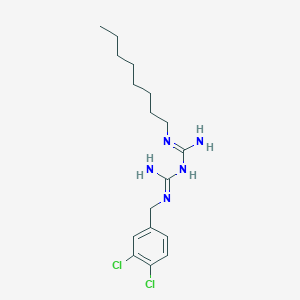

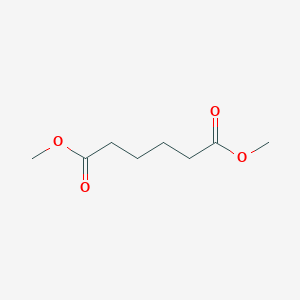

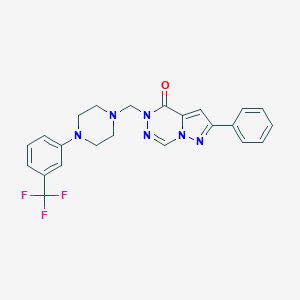

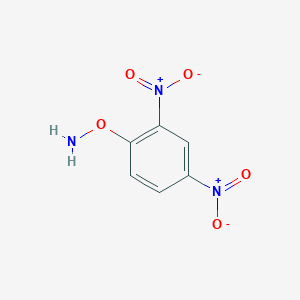

Feasible Synthetic Routes

Q1: How does (2R,4S)-N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide impact hepatocellular carcinoma cells?

A1: Research indicates that this specific this compound derivative inhibits the growth of HepG2 cells (a human hepatocellular carcinoma cell line) in a dose- and time-dependent manner. [, ] This effect is attributed to the compound's ability to induce apoptosis, a form of programmed cell death, in these cancer cells. [, ] Further investigation revealed that this compound modulates the expression of various genes involved in apoptosis, including those belonging to the TNF, BCL2, IAP, and caspase families. [] This suggests that the compound affects both the extrinsic and intrinsic apoptotic signaling pathways. []

Q2: What is the molecular formula and weight of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide?

A2: The molecular formula for this compound is C12H14O5N2S, and its molecular weight is 310.33 g/mol. []

Q3: How was the structure of (Sa,S)-N-[2′-(4-methylphenylsulfonamido)-1,1′-binaphthyl-2′-yl]this compound confirmed?

A3: While specific characterization methods weren't detailed in the provided research for this compound, similar compounds were confirmed using techniques like NMR spectroscopy and elemental analysis. [, , , , ]

Q4: Was the stability of vildagliptin, a this compound drug, investigated under various conditions?

A4: Yes, research extensively explored the stability of vildagliptin. It was found to degrade under acidic, basic, and oxidative conditions, particularly at elevated temperatures. [] Degradation kinetics followed pseudo-first-order kinetics. [] Furthermore, the study examined its stability in the presence of excipients like lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone, revealing interactions mainly affecting the -NH- and CO groups of the drug molecule. []

Q5: Can this compound derivatives act as organocatalysts?

A5: Yes, certain derivatives, like (Sa,S)-N-[2′-(4-methylphenylsulfonamido)-1,1′-binaphthyl-2′-yl]this compound, demonstrate organocatalytic activity in direct asymmetric aldol reactions. []

Q6: Did researchers use computational methods to understand the binding of antagonists to the human V2-renal vasopressin receptor?

A6: Yes, molecular modeling was employed to visualize the binding site of six nonpeptide antagonists, including SR49059 [(2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide)]. [] These models revealed that the binding site of these antagonists partially overlaps with that of arginine vasopressin, the natural ligand. [] Importantly, the models suggested that while arginine vasopressin binds to the extracellular surface of the V2 receptor, nonpeptide antagonists penetrate deeper into the receptor's transmembrane region. []

Q7: How does modifying the hydroxyl group in (S)-N-(2-(aminomethyl)-5-chlorobenzyl)-1-((R)-2-hydroxy-3,3-dimethylbutanoyl)this compound impact its properties?

A7: Replacing the hydroxyl group with heterocycles in this compound led to improved chemical stability and pharmacokinetic profiles without significantly compromising its in vitro potency as a thrombin inhibitor. [] This modification strategy resulted in the identification of compound 10, which showed good selectivity over related serine proteases and in vivo efficacy in a rat arteriovenous shunt model. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.